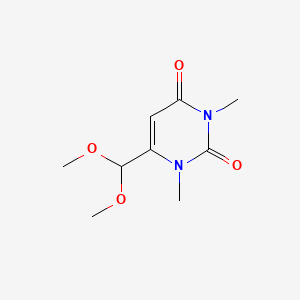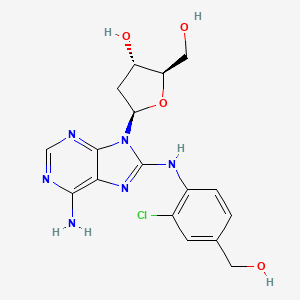
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate is a chiral organophosphorus compound It is characterized by its unique stereochemistry, which includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate typically involves the stereospecific addition of a phosphinate group to a chiral cyclohexyl derivative. One common method involves the reaction of (Rp)-menthyl phenylphosphinate with an appropriate alkylating agent under controlled conditions to ensure the retention of stereochemistry .
Industrial Production Methods
Industrial production of this compound may utilize high-performance liquid chromatography (HPLC) techniques to ensure the purity and stereochemical integrity of the product. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating and purifying chiral compounds based on their hydrophobic interactions with the stationary phase .
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral centers. These interactions can influence the compound’s binding affinity and specificity, leading to its effects in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- (Rp)-menthyl phenylphosphinate
- (Rp)-alkylphenylphosphinates
- Secondary phosphine oxides
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential .
Properties
Molecular Formula |
C16H24O2P+ |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxo-phenylphosphanium |
InChI |
InChI=1S/C16H24O2P/c1-12(2)15-10-9-13(3)11-16(15)18-19(17)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/q+1/t13-,15+,16-/m1/s1 |
InChI Key |
UEHILYWHNSQXEE-VNQPRFMTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[P+](=O)C2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)O[P+](=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
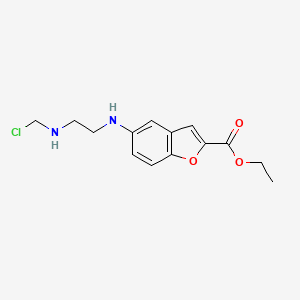
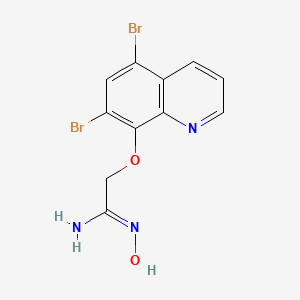
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
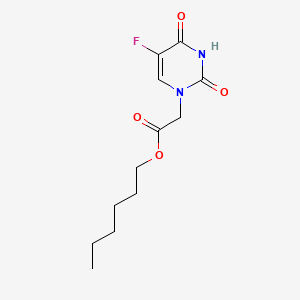
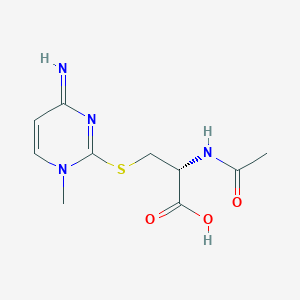
![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)
